molecular formula C15H11BrN2O2 B2542812 methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate CAS No. 1993142-79-2

methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate

Cat. No.: B2542812
CAS No.: 1993142-79-2
M. Wt: 331.169
InChI Key: KCUMQEUYGYXVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a phenyl group at the 2nd position, and a methyl ester group at the 5th position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Esterification: The carboxylic acid group at the 5th position can be esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and benzimidazole rings, leading to the formation of various oxidized or reduced products.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under appropriate conditions (e.g., reflux in a suitable solvent).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substituted Benzimidazoles: Products with various substituents at the 7th position.

    Oxidized or Reduced Derivatives: Products with modified oxidation states.

    Carboxylic Acid: The product of ester hydrolysis.

Scientific Research Applications

Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and functional materials.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-chloro-2-phenyl-1H-benzimidazole-5-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 7-iodo-2-phenyl-1H-benzimidazole-5-carboxylate: Similar structure with an iodine atom instead of bromine.

    Methyl 7-bromo-2-methyl-1H-benzimidazole-5-carboxylate: Similar structure with a methyl group instead of a phenyl group at the 2nd position.

Uniqueness

Methyl 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The phenyl group at the 2nd position also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 7-bromo-2-phenyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)10-7-11(16)13-12(8-10)17-14(18-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUMQEUYGYXVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.